molecular formula C13H15BrN2O4 B12329911 Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate

Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate

Cat. No.: B12329911
M. Wt: 343.17 g/mol
InChI Key: PBZXHTAKLUBUJB-GYOKMOPESA-N
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Description

Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a hydrazinylidene moiety. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological studies.

Preparation Methods

The synthesis of Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazone: This involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Bromination: The hydrazone is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Esterification: The final step involves the esterification of the brominated hydrazone with ethyl acetoacetate under acidic conditions to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydrazinylidene moiety can undergo oxidation or reduction, leading to different products.

    Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds.

Common reagents used in these reactions include N-bromosuccinimide for bromination, hydrazine hydrate for hydrazone formation, and ethyl acetoacetate for esterification. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate involves its interaction with molecular targets through its functional groups. The bromine atom and hydrazinylidene moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate can be compared with similar compounds such as:

    Ethyl 2-(4-bromo-2-methoxyphenyl)acetate: Similar in structure but lacks the hydrazinylidene moiety.

    2-(4-Morpholino)ethyl 2-bromoisobutyrate: Contains a bromine atom and ester group but has different functional groups.

    8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Shares the methoxyphenyl group but has a different core structure.

Properties

Molecular Formula

C13H15BrN2O4

Molecular Weight

343.17 g/mol

IUPAC Name

ethyl (Z)-4-bromo-3-hydroxy-2-[(2-methoxyphenyl)diazenyl]but-2-enoate

InChI

InChI=1S/C13H15BrN2O4/c1-3-20-13(18)12(10(17)8-14)16-15-9-6-4-5-7-11(9)19-2/h4-7,17H,3,8H2,1-2H3/b12-10-,16-15?

InChI Key

PBZXHTAKLUBUJB-GYOKMOPESA-N

Isomeric SMILES

CCOC(=O)/C(=C(\CBr)/O)/N=NC1=CC=CC=C1OC

Canonical SMILES

CCOC(=O)C(=C(CBr)O)N=NC1=CC=CC=C1OC

Origin of Product

United States

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